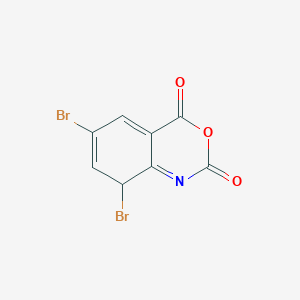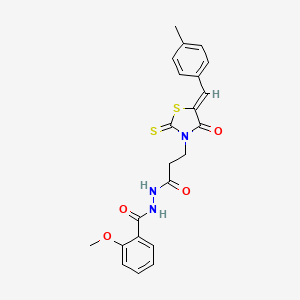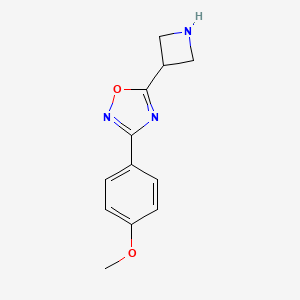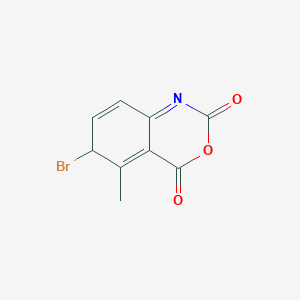
6,8-dibromo-8H-3,1-benzoxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione is an organic compound with the chemical formula C8H2Br2N2O3. It is a pale yellow or brown solid, known for its unique structure and properties. This compound is used in various applications, including organic synthesis and dyeing processes .
Méthodes De Préparation
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione can be synthesized through a series of chemical reactions. One common method involves the bromination of isatoic anhydride. The reaction typically involves adding bromide to a solution of isatoic anhydride under controlled conditions to form the desired compound . The specific reaction conditions and procedures can be adjusted based on the requirements of the synthesis process.
Analyse Des Réactions Chimiques
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nitrogen nucleophiles such as formamide, hydrazine hydrate, hydroxylamine, and amines to yield different products like quinazolinone derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Reagents and Conditions: Common reagents include bromine, acetic anhydride, and various nitrogen nucleophiles.
Applications De Recherche Scientifique
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Organic Synthesis: It is used as a monomer in the synthesis of polymer materials and as an intermediate in the production of various organic compounds.
Dyeing Processes: The compound is utilized as an organic dye for dyeing fibers and in dye analysis.
Biological Studies: It is involved in studies related to its reactivity with nitrogen nucleophiles, leading to the formation of biologically active compounds.
Mécanisme D'action
The mechanism of action of 6,8-dibromo-8H-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. For instance, it reacts with nitrogen nucleophiles to form quinazolinone derivatives, which can further react to form other compounds. The exact pathways and molecular targets depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
6,8-Dibromo-8H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as:
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar structure but with chlorine and methyl groups instead of bromine atoms.
2-Methyl-6,8-dibromo-4(H)-3,1-benzoxazinone: Another similar compound with a methyl group, which shows different reactivity towards nitrogen nucleophiles.
These comparisons highlight the unique properties and reactivity of this compound, making it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C8H3Br2NO3 |
|---|---|
Poids moléculaire |
320.92 g/mol |
Nom IUPAC |
6,8-dibromo-8H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3Br2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2,5H |
Clé InChI |
NTAPQPVJUFCERJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=NC(=O)OC2=O)C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4a,5,6,7,8,8a-hexahydrochromen-7-yl] methanesulfonate](/img/structure/B15133263.png)
![N-(3,4-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133267.png)
![N-(4-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133274.png)
![4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl}-N'-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide](/img/structure/B15133287.png)
![Methyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B15133294.png)
![(E)-N'-(3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)benzohydrazide](/img/structure/B15133298.png)
![N-(furan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B15133305.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B15133322.png)
![11-[(3-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133326.png)
![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B15133342.png)


